In Vivo Antitumor Efficacy of 4'-thioFAC (Derived from this Intermediate) vs. Gemcitabine
The final drug candidate 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thioFAC), which is synthesized using this compound as an intermediate, demonstrates superior in vivo antitumor activity compared to the standard-of-care drug gemcitabine. In a head-to-head study in nude mice bearing human cancer xenografts, 4'-thioFAC inhibited tumor growth more strongly than gemcitabine when administered at the same dose [1].
| Evidence Dimension | Tumor Growth Inhibition (In Vivo) |
|---|---|
| Target Compound Data | Stronger tumor growth inhibition |
| Comparator Or Baseline | Gemcitabine (2'-deoxy-2',2'-difluorocytidine) at same dose |
| Quantified Difference | 4'-thioFAC was superior to gemcitabine in in vivo efficacy at an equivalent dose. |
| Conditions | Human cancer cells implanted subcutaneously (s.c.) in nude mice |
Why This Matters
This in vivo data validates the therapeutic potential of the 4'-thioFAC scaffold, establishing the critical importance of this specific intermediate for accessing a compound with advantages over an established chemotherapeutic agent.
- [1] Miura, S., Yoshimura, Y., Endo, M., Machida, H., Matsuda, A., Tanaka, M., & Sasaki, T. (1999). Comparison of 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity. Cancer Letters, 144(2), 177-182. doi: 10.1016/s0304-3835(99)00221-9 View Source
